An In-Depth Technical Guide to the Physicochemical Properties of 2-Biphenyl-4-yl-piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Biphenyl-4-yl-piperazine
Introduction
In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing molecules with desirable pharmacokinetic profiles. This guide focuses on a specific derivative, 2-Biphenyl-4-yl-piperazine, a compound that marries the hydrophilic, basic nature of the piperazine ring with the lipophilic, aromatic character of a biphenyl group.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the compound's core physicochemical properties, the causality behind experimental choices for their determination, and detailed, field-proven protocols for their measurement. By synthesizing theoretical knowledge with practical application, this guide aims to empower researchers to effectively utilize 2-Biphenyl-4-yl-piperazine in their discovery and development pipelines.
Caption: Logical structure of 2-Biphenyl-4-yl-piperazine.
Section 1: Core Molecular and Physical Properties
The fundamental identity and physical nature of a compound dictate its handling, formulation, and interaction with biological systems. 2-Biphenyl-4-yl-piperazine is a white crystalline solid.[2] Its core properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-phenylphenyl)piperazine | [3] |
| Molecular Formula | C₁₆H₁₈N₂ | [2][3][4] |
| Molecular Weight | 238.33 g/mol | [2][3] |
| CAS Number | 105242-10-2 | [3] |
| Melting Point | 156-159 °C | [2] |
| Boiling Point | 407.5 °C at 760 mmHg | [2] |
| Density | 1.045 g/cm³ | [2] |
Note: A conflicting melting point of 120-124°C has also been reported, which may indicate polymorphism or differences in purity of the measured samples.[2]
Expert Insight: The Significance of Melting Point
The melting point is a critical first indicator of a compound's purity.[5] A sharp, narrow melting range (e.g., 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.[5][6] This parameter is foundational for quality control in synthesis and for subsequent formulation studies.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method for this determination.[7][8]
Rationale: The capillary method provides a precise and reproducible means of observing the phase transition from solid to liquid under controlled heating.[7] A slow heating ramp near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Ensure the 2-Biphenyl-4-yl-piperazine sample is completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface or drop the tube through a long glass tube to compact the powder into a 1-2 mm column at the bottom.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[5][8]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.
-
Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.
Section 2: Solubility Profile
Solubility is a cornerstone of drug development, profoundly influencing absorption, distribution, and bioavailability. The structure of 2-Biphenyl-4-yl-piperazine suggests a mixed solubility profile. The biphenyl group is highly lipophilic and hydrophobic, while the piperazine ring, with its two nitrogen atoms, provides sites for protonation and hydrogen bonding, contributing to aqueous solubility.[9][10] Overall, the compound is reported to be soluble in organic solvents such as ethanol and methylene chloride.[2]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a given solvent.[11]
Rationale: This method ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution process to complete.[12] The subsequent separation of the saturated solution from excess solid and accurate quantification of the dissolved analyte are critical for reliable results.[11]
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[13]
-
Addition of Compound: Add an excess amount of solid 2-Biphenyl-4-yl-piperazine to a vial containing a known volume of the buffer. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance).[13] Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For high accuracy, this can be passed through a syringe filter (e.g., 0.22 µm) to remove any fine particulates.[14]
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Section 3: Ionization Characteristics (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2-Biphenyl-4-yl-piperazine, the pKa values refer to the ionization of its conjugate acid. The two nitrogen atoms of the piperazine ring can be protonated, meaning the molecule will have two distinct pKa values.[9] These values are critical as they determine the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and robust method for determining pKa values.[16][17]
Rationale: This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[16] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[16]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-Biphenyl-4-yl-piperazine in high-purity water or a co-solvent system if solubility is low. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[16]
-
Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[16]
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The two equivalence points (where the piperazine nitrogens are fully protonated) will appear as steep inflection points. The pKa values are determined from the pH at the half-equivalence points.
Section 4: Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
A computationally predicted value, XlogP, for 2-Biphenyl-4-yl-piperazine is 2.3 .[3][4] This value suggests that the compound has a balanced profile, being neither excessively lipophilic (which can lead to poor aqueous solubility and high metabolic clearance) nor excessively hydrophilic (which can hinder passive diffusion across cell membranes).
Experimental Protocol: LogP Determination by RP-HPLC
While the shake-flask method is the traditional approach, the reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, reliable, and high-throughput alternative for estimating LogP values.[18][19]
Rationale: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[18] By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.[18]
Caption: Workflow for LogP Determination using RP-HPLC.
Methodology:
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[20]
-
Calibration: Prepare solutions of 5-7 reference compounds with accurately known LogP values that span the expected range of the test compound.
-
Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0. Plot the known LogP values against the corresponding log(k') values. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Prepare a dilute solution of 2-Biphenyl-4-yl-piperazine in the mobile phase, inject it into the HPLC system, and record its retention time.
-
LogP Calculation: Calculate the log(k') for the test compound and use the equation from the calibration curve to determine its LogP value.
References
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting point determination. SSERC. [Link]
-
Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
-
2-{[1,1'-Biphenyl]-4-yl}piperazine - Names and Identifiers. ChemBK. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
experiment (1) determination of melting points. SlideShare. [Link]
-
2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Procedure for solubility testing of NM suspension. ResearchGate. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]
-
2-Biphenyl-4-yl-piperazine. PubChem. [Link]
- Determination of log P coefficients via a RP-HPLC column.
-
A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]
- Determination of logP coefficients via a RP-HPLC column.
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
-
Piperazine. Wikipedia. [Link]
-
2-biphenyl-4-yl-piperazine (C16H18N2). PubChemLite. [Link]
-
Piperazine. PubChem. [Link]
-
List of modafinil analogues and derivatives. Wikipedia. [Link]
-
2-(Biphenyl-4-yloxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone. PubChem. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
BENZYLPIPERAZINE. SWGDRUG.org. [Link]
-
Biphenyl. Wikipedia. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chembk.com [chembk.com]
- 3. 2-Biphenyl-4-yl-piperazine | C16H18N2 | CID 2771747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-biphenyl-4-yl-piperazine (C16H18N2) [pubchemlite.lcsb.uni.lu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Biphenyl - Wikipedia [en.wikipedia.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. enamine.net [enamine.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. materialneutral.info [materialneutral.info]
- 15. uregina.ca [uregina.ca]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. agilent.com [agilent.com]
